4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused with a quinoline moiety, which contributes to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinylquinoline with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. This method yields the desired triazole derivative with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields. The use of microwave irradiation, for instance, has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkylating agents like methyl iodide or ethyl bromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, disulfides, and sulfoxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell lysis. In anticancer research, it inhibits specific enzymes involved in cell proliferation, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(quinolin-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-amino-5-(quinolin-4-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol exhibits superior biological activity, particularly in antimicrobial and anticancer applications. Its unique quinoline moiety enhances its ability to interact with biological targets, making it a more potent compound in various therapeutic applications .
Properties
IUPAC Name |
4-amino-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c12-16-10(14-15-11(16)17)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUBIZGPHKHYIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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